molecular formula C20H18ClN3O B2513825 1-(4-Chlorophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 876712-66-2

1-(4-Chlorophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2513825
CAS RN: 876712-66-2
M. Wt: 351.83
InChI Key: QLHOLIOOLXELDO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one, commonly known as CPOP, is a chemical compound that belongs to the family of pyrrolidin-2-one derivatives. CPOP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and chemical biology.

Scientific Research Applications

Synthesis and Molecular Studies

  • The compound has been used in one-pot synthesis protocols, producing enaminones that are of interest due to their potential for further chemical modification and applications in pharmaceutical and material science research. The study by Barakat et al. (2020) focused on synthesizing similar compounds and analyzing their chemical features through NMR and X-ray diffraction techniques (Barakat et al., 2020).

Anticancer and Antimicrobial Applications

  • Compounds structurally similar to 1-(4-Chlorophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one have been synthesized for potential use as anticancer and antimicrobial agents. Katariya et al. (2021) synthesized and analyzed novel compounds with potential anticancer activity and observed strong performance against various cancer cell lines (Katariya et al., 2021).

Chemical and Electronic Properties

  • Other research has focused on understanding the electronic and spectroscopic properties of similar compounds, which could have implications for their use in material science or pharmaceutical applications. The structural and chemical analysis of such compounds can provide valuable insight into their potential uses in various fields (Li & Yong, 2019).

properties

IUPAC Name

1-(4-chlorophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h2-10,14H,1,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHOLIOOLXELDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

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